molecular formula C3H6O2 B1595555 Ethyl formate-d CAS No. 35976-76-2

Ethyl formate-d

Cat. No. B1595555
CAS RN: 35976-76-2
M. Wt: 74.08 g/mol
InChI Key: WBJINCZRORDGAQ-HNNAGVGSSA-N
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Description

Ethyl formate is an ester formed when ethanol (an alcohol) reacts with formic acid (a carboxylic acid). It has the characteristic smell of rum and is partially responsible for the flavor of raspberries . It occurs naturally in some plant oils, fruits, and juices .


Synthesis Analysis

Ethyl formate can be synthesized via the reaction between formic acid and ethanol in the presence of sulfuric acid, under thermal conditions . Another method involves the reaction of absolute ethyl alcohol with sodium methylate, under agitation temperature, to generate ethyl formate .


Molecular Structure Analysis

The molecular structure of Ethyl formate can be represented as O=COCC . Its microwave spectrum indicates the presence of two isomeric forms having the ethyl group cis to the carbonyl oxygen atom but having different arrangement of the methyl group about the -CH2-O bond .


Chemical Reactions Analysis

Ethyl formate is involved in various chemical reactions. For instance, it undergoes pyrolytic decomposition to the corresponding acid and alkene . More details about its reactions can be found in the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

Ethyl formate is a colorless liquid with a fruity odor . It has a molar mass of 74.079 g/mol and a density of 0.917 g/cm3 . It has a melting point of -80°C and a boiling point of 54.0°C . It is soluble in water at 9% (17.78°C) and has a vapor pressure of 200 mmHg (20°C) .

Scientific Research Applications

Application in Agricultural Fumigation

Ethyl formate has been researched for its use in agricultural fumigation. A study demonstrated the effectiveness of a formulation containing 95% ethyl formate and 5% methyl isothiocyanate for fumigating wheat in sealed metal silos. This treatment effectively killed all life stages of various pests, like Sitophilus oryzae, Rhyzopertha dominica, and Tribolium castaneum, without affecting the wheat's germination or seed color (Ren et al., 2008).

Use in Microsphere Manufacturing

Ethyl formate has been evaluated as an alternative solvent in the manufacturing of poly-d,l-lactide-co-glycolide (PLGA) microspheres. Its properties such as volatility and water miscibility offer advantages over traditional solvents like ethyl acetate, resulting in better quality microspheres in terms of drug crystallization, encapsulation efficiency, and residual solvent content (Shim & Sah, 2020).

Insect Control in Stored Grain

Research has shown that combining ethyl formate with carbon dioxide enhances its efficacy against stored grain insects. Studies suggest that this combination can achieve significant insect mortality, thus presenting a viable alternative to traditional fumigants like methyl bromide (Haritos et al., 2006).

Electrochemiluminescence (ECL) Detection

Ethyl formate exhibits electrochemiluminescence when reacting with Ru(bpy)32+, which has been utilized in developing sensitive detection methods for ethyl formate. This application is significant in areas like food flavor analysis and environmental monitoring (Fereja et al., 2018).

Study of Photoelectron Spectrum

The photoelectron spectrum of ethyl formate has been the subject of theoretical studies using quantum chemistry calculations. Such studies provide insights into the electronic structure and behavior of ethyl formate under various conditions, contributing to a better understanding of its chemical properties (Łabuda & Guthmuller, 2013).

Development of Ethyl Formate Precursors

Researchers have developed precursors to ethyl formate for activated release applications, particularly in the context of fumigation and antimicrobial treatments. This research focuses on converting volatile ethyl formate into a stable, solid-state precursor for controlled release, offering potential applications in pest control and food preservation (Zaitoon et al., 2019).

Postharvest Pest Control in Citrus Fruits

Ethyl formate has been evaluated for postharvest control of pests like western flower thrips and California red scale in citrus fruits. Studies suggest that ethyl formate fumigation is an effective alternative to methyl bromide, without negative impacts on fruit quality (Pupin et al., 2013).

properties

IUPAC Name

ethyl deuterioformate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c1-2-5-3-4/h3H,2H2,1H3/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJINCZRORDGAQ-WFVSFCRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

75.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl formate-d

CAS RN

35976-76-2
Record name 35976-76-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
DV Raalte, AG Harrison - Canadian Journal of Chemistry, 1963 - cdnsciencepub.com
… The present paper reports the mass spectra of methyl formate-d, ethyl formate-d, and isopropyl formate-d. The use of deuterium labelling combined with appearance potential studies …
Number of citations: 32 cdnsciencepub.com
H Bessi, C Ferchichi, S Yousfi… - Tunisian Journal of …, 2016 - postharvest.ucdavis.edu
Perfectly integrated into the Tunisian economy, date sector is undergoing a great expansion in production and exports. Infestation is a major problem encountered during the dates’ …
Number of citations: 8 postharvest.ucdavis.edu
D Williams, W Gordy - Journal of the American Chemical Society, 1937 - ACS Publications
Discussion When the Raman spectra of these methoxy derivatives of ethyl benzoate are compared with the spectra of other esters which have substitu-ents in corresponding positions, …
Number of citations: 5 pubs.acs.org
RR Bernecker, FA Long - The Journal of Chemical Physics, 1963 - aip.scitation.org
… From the spectra it is clear that deuterium is present in the ion m/ e 46 from ethyl formate-d and is also present in the ions m/e 46 … For decomposition of ethyl formate-d the processes are …
Number of citations: 3 aip.scitation.org
L Wang, H Yin, X Shao, Z Zhang, X Zhong, R Wei… - Food Chemistry: X, 2023 - Elsevier
The study employed gas chromatography-ion mobility spectrometry to differentiate between wines undergoing spontaneous fermentation and inoculated fermentation, with aging …
Number of citations: 5 www.sciencedirect.com
HM McConnell, CG Montgomery - The Journal of Chemical Physics, 1963 - aip.scitation.org
… From the spectra it is clear that deuterium is present in the ion m/ e 46 from ethyl formate-d and is also present in the ions m/e 46 … For decomposition of ethyl formate-d the processes are …
Number of citations: 28 aip.scitation.org
CP Lau, YZ Chen - Journal of Molecular Catalysis A: Chemical, 1995 - Elsevier
The 6,6′-dichloro-2,2′-bipyridine complex of ruthenium, cis-[Ru(6,6′-Cl 2 bpy) 2 (H 2 O) 2 ] (CF 3 SO 3 ) 2 1 in ethanol and in the presence of triethylamine, is a very effective catalyst …
Number of citations: 50 www.sciencedirect.com
RA Allred, K Doyle, AM Arif, LM Berreau - Inorganic chemistry, 2006 - ACS Publications
The solution structural and formyl substrate reactivity properties of a nitrogen/sulfur-ligated zinc hydroxide complex, [(bmnpaZn) 2 (μ-OH) 2 ](ClO 4 ) 2 (1, bmnpa = N,N-bis-2-(methylthio)…
Number of citations: 11 pubs.acs.org
DV Raalte, AG Harrison - Canadian Journal of Chemistry, 1963 - cdnsciencepub.com
… of ethyl formate-d (14) shows that approximately f1.57~ of the mass 46 ion incorporates the formyl hydrogen to give CH3CHOD+. In addition, in ethyl formate-d … of ethyl formate-d shows …
Number of citations: 68 cdnsciencepub.com
RP Mariella, V Kvinge - Journal of the American Chemical Society, 1948 - ACS Publications
H XI XII A need arose for an unequivocal synthesis of VII. Starting with 2-amino-3-methylpyridine (VIII), diazotization produced IX6 in a 82% yield. When IX was allowed to react with n-…
Number of citations: 14 pubs.acs.org

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